molecular formula C32H36N2O3 B12458790 (E)-methyl 3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate

(E)-methyl 3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate

Cat. No.: B12458790
M. Wt: 496.6 g/mol
InChI Key: VLQTUNDJHLEFEQ-UHFFFAOYSA-N
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Description

(E)-methyl 3-(3-(N-((4’-(dimethylamino)-[1,1’-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a biphenyl moiety, and an acrylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(3-(N-((4’-(dimethylamino)-[1,1’-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction.

    Cyclohexanecarboxamide Formation: The cyclohexanecarboxamide is formed by reacting cyclohexanecarboxylic acid with an amine.

    Acrylate Ester Formation: The final step involves the esterification of the carboxamide with acrylic acid under acidic conditions to form the acrylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(3-(N-((4’-(dimethylamino)-[1,1’-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the acrylate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acrylates or amides.

Scientific Research Applications

(E)-methyl 3-(3-(N-((4’-(dimethylamino)-[1,1’-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a fluorescent probe or a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(3-(N-((4’-(dimethylamino)-[1,1’-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 3-(3-(N-((4’-(dimethylamino)-[1,1’-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the biphenyl moiety and the acrylate ester makes it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQTUNDJHLEFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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